3-Chloromethylpyridinium chloride
Description
3-Chloromethylpyridinium chloride (CAS: 6959-48-4), also known as 3-picolyl chloride hydrochloride, is a pyridine derivative with the molecular formula C₆H₇Cl₂N . Structurally, it consists of a pyridine ring substituted with a chloromethyl group at the 3-position, paired with a hydrochloride counterion. This compound is a hygroscopic, yellow to off-white solid with an irritating odor . It is primarily used as a research chemical in organic synthesis, particularly in nucleophilic substitution reactions, where the chloromethyl group serves as a reactive site for further functionalization .
Properties
Molecular Formula |
C6H7Cl2N |
|---|---|
Molecular Weight |
164.03 g/mol |
IUPAC Name |
3-(chloromethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C6H6ClN.ClH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H |
InChI Key |
UZGLOGCJCWBBIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[NH+]=C1)CCl.[Cl-] |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 3-chloromethylpyridinium chloride is as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are used in the development of drugs targeting multiple diseases:
- Antimicrobial Agents : Research has shown that derivatives of 3-chloromethylpyridinium chloride exhibit antimicrobial properties. For instance, some compounds derived from this chloromethylpyridine have been tested against bacterial strains and found effective in inhibiting growth .
- Anticancer Compounds : Studies indicate that certain analogs of 3-chloromethylpyridinium chloride have demonstrated cytotoxic effects on cancer cell lines. These compounds are under investigation for their potential use in cancer therapy .
Agricultural Applications
In agriculture, 3-chloromethylpyridinium chloride is utilized as a precursor for herbicides and fungicides. Its ability to modify biological activity makes it valuable for developing agrochemicals that target specific pests or diseases:
- Herbicides : Compounds derived from 3-chloromethylpyridinium chloride have been formulated into herbicides that effectively control unwanted vegetation while minimizing damage to crops .
Chemical Synthesis and Catalysis
The compound serves as a reagent in various chemical reactions, particularly in organic synthesis:
- Catalytic Reactions : 3-Chloromethylpyridinium chloride is employed as a catalyst or reagent in reactions such as alkylation and acylation processes. Its ability to facilitate these transformations makes it a valuable tool in synthetic organic chemistry .
Case Studies and Research Findings
Several studies highlight the effectiveness and versatility of 3-chloromethylpyridinium chloride across different applications:
Table 1: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 3-chloromethylpyridinium chloride with other chloromethyl-substituted pyridine derivatives and related quaternary ammonium compounds. Key differences in structure, reactivity, and applications are highlighted.
Positional Isomers
2-(Chloromethyl)pyridine Hydrochloride
- Molecular Formula : C₆H₇Cl₂N (same as 3-isomer)
- Structure : Chloromethyl group at the 2-position of the pyridine ring.
- Applications: Used in synthesizing heterocyclic compounds and pharmaceuticals .
4-(Chloromethyl)pyridine Hydrochloride
- Structure : Chloromethyl group at the 4-position.
- Key Differences :
- The 4-position is electronically distinct due to para-directing effects, which may alter regioselectivity in substitution reactions.
Substituted Derivatives
3-Chloromethyl-5-iodopyridine•HCl
- Molecular Formula : C₆H₆Cl₂IN
- Structure : Chloromethyl group at 3-position and iodine at 5-position.
- Key Differences :
3-(Chloromethyl)-2-methylpyridine•HCl
- Molecular Formula : C₇H₉Cl₂N
- Structure : Chloromethyl group at 3-position and methyl group at 2-position.
- Applications: Used in drug discovery for modifying pharmacokinetic properties .
3-(Chloromethyl)-2-methoxypyridine Hydrochloride
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Reactivity : The 3-chloromethyl group in 3-chloromethylpyridinium chloride exhibits higher reactivity in nucleophilic substitutions compared to 2- and 4-isomers due to favorable electronic and steric environments .
- Synthetic Utility : Derivatives with halogens (e.g., iodine) or electron-donating groups (e.g., methoxy) expand utility in medicinal chemistry and materials science .
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves reacting 3-hydroxymethylpyridine with thionyl chloride (SOCl₂) in the presence of hydrochloric acid (HCl). The process occurs in two stages:
-
Protonation : 3-Hydroxymethylpyridine reacts with HCl to form 3-hydroxymethylpyridinium hydrochloride.
-
Chlorination : Thionyl chloride replaces the hydroxyl group with chlorine, yielding 3-chloromethylpyridinium chloride.
Critical Parameters :
Industrial Scalability and Advantages
Patented protocols emphasize scalability and safety:
-
Yield : 85–92% (isolated as free-flowing crystals).
-
Purity : ≤0.5% residual solvents (validated by HPLC).
Table 1: Thionyl Chloride Method Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| HCl Equivalents | 1.0–1.2 | Prevents incomplete protonation |
| SOCl₂:Molar Ratio | 1.1:1 | Minimizes over-chlorination |
| Non-Solvent | Toluene | Enhances crystallization |
Cyanuric Chloride as an Alternative Chlorinating Agent
Rationale for Alternative Methods
To address SOCl₂’s corrosiveness and SO₂ byproduction, recent studies propose cyanuric chloride (C₃N₃Cl₃) as a milder reagent. This method avoids gas evolution and improves selectivity for mono-chlorination.
Reaction Protocol
-
Activation : 3-Hydroxymethylpyridine is treated with cyanuric chloride in dichloromethane at 0°C.
-
Quenching : Sodium bicarbonate neutralizes excess reagent, yielding 3-chloromethylpyridinium chloride.
Advantages :
-
Byproduct Management : Generates non-volatile triazine derivatives, simplifying waste handling.
-
Selectivity : ≤2% di-chlorinated impurities (GC-MS analysis).
Table 2: Cyanuric Chloride vs. Thionyl Chloride
| Metric | Cyanuric Chloride | Thionyl Chloride |
|---|---|---|
| Yield | 78–84% | 85–92% |
| Byproducts | Triazine derivatives | SO₂ gas |
| Purity (HPLC) | ≥97% | ≥98% |
Hydrochloric Acid-Promoted Solid-State Synthesis
Direct HCl Gas Reaction
A solvent-free approach involves exposing 3-hydroxymethylpyridine to HCl gas in a fluidized bed reactor. The product forms as a non-dusting solid, ideal for pharmaceutical applications.
Key Observations :
Advantages in Industrial Settings
Comparative Analysis of Methodologies
Table 3: Method Comparison for Industrial Adoption
| Method | Scalability | Safety | Purity | Cost Efficiency |
|---|---|---|---|---|
| Thionyl Chloride | High | Moderate | High | Moderate |
| Cyanuric Chloride | Moderate | High | High | High |
| HCl Gas (Solid-State) | High | High | Moderate | High |
Critical Considerations :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Chloromethylpyridinium chloride, and how are reaction conditions optimized?
- Methodological Answer : The most common synthesis involves nucleophilic substitution reactions between pyridine derivatives and chloromethylating agents (e.g., chloromethyl chloride or chloromethyl ethers). For optimization, reaction parameters such as temperature (40–80°C), solvent polarity (polar aprotic solvents like DMF), and stoichiometric ratios (1:1.2 pyridine:chloromethyl agent) should be systematically tested using Design of Experiments (DOE) approaches. Characterization via <sup>1</sup>H NMR and FT-IR is critical to confirm the quaternary ammonium structure .
Q. How can researchers ensure the purity of 3-Chloromethylpyridinium chloride, and what analytical techniques are recommended?
- Methodological Answer : Purity assessment requires a combination of HPLC (using C18 columns with UV detection at 254 nm) and elemental analysis (C, H, N, Cl content). Residual solvents or unreacted starting materials can be quantified via GC-MS. For hygroscopic samples, Karl Fischer titration is advised to monitor water content .
Q. What safety precautions are essential when handling 3-Chloromethylpyridinium chloride in the lab?
- Methodological Answer : Due to its acute toxicity (H330, H301 classifications for similar pyridinium salts), use a fume hood, nitrile gloves, and eye protection. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Waste must be stored in labeled containers for professional disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for 3-Chloromethylpyridinium chloride across different studies?
- Methodological Answer : Contradictions may arise from polymorphic forms or hydration states. Conduct controlled solubility tests in aqueous buffers (pH 4–10) and organic solvents (e.g., ethanol, acetonitrile) at 25°C. Use dynamic light scattering (DLS) to detect aggregation. Cross-reference with thermogravimetric analysis (TGA) to identify hydrate contributions .
Q. What experimental strategies can elucidate the reaction mechanism of 3-Chloromethylpyridinium chloride in nucleophilic substitutions?
- Methodological Answer : Employ kinetic studies (e.g., variable-temperature NMR) to monitor intermediate formation. Isotopic labeling (<sup>13</sup>C or <sup>2</sup>H) at the chloromethyl group can track bond cleavage. Computational modeling (DFT) can further validate transition states and charge distribution .
Q. How do steric and electronic effects influence the reactivity of 3-Chloromethylpyridinium chloride in heterocyclic synthesis?
- Methodological Answer : Compare reactivity with substituted pyridinium analogs (e.g., 4-Chloromethyl or methyl-substituted derivatives). Use Hammett plots to correlate substituent σ values with reaction rates. Steric effects can be probed by introducing bulky groups (e.g., tert-butyl) near the chloromethyl moiety .
Q. What are the best practices for troubleshooting low yields in coupling reactions involving 3-Chloromethylpyridinium chloride?
- Methodological Answer : Low yields may stem from hydrolysis of the chloromethyl group. Ensure anhydrous conditions (molecular sieves, inert atmosphere) and use scavengers (e.g., DIPEA) to neutralize HCl byproducts. Optimize catalyst loading (e.g., Pd/C for cross-couplings) and monitor reaction progress via TLC or LC-MS .
Data Reporting and Reproducibility
Q. How should researchers document synthetic procedures for 3-Chloromethylpyridinium chloride to ensure reproducibility?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: report exact molar ratios, solvent volumes, and purification steps (e.g., recrystallization solvents, column chromatography gradients). Include <sup>13</sup>C NMR spectra for quaternary carbon verification and mass spectrometry data (ESI-MS) for molecular ion confirmation .
Q. What statistical methods are appropriate for analyzing variability in biological assays using 3-Chloromethylpyridinium chloride derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
